Eleven-Nineteen-Leukemia Protein IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

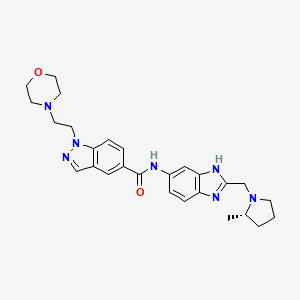

Structure

3D Structure

Properties

Molecular Formula |

C27H33N7O2 |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1-(2-morpholin-4-ylethyl)indazole-5-carboxamide |

InChI |

InChI=1S/C27H33N7O2/c1-19-3-2-8-33(19)18-26-30-23-6-5-22(16-24(23)31-26)29-27(35)20-4-7-25-21(15-20)17-28-34(25)10-9-32-11-13-36-14-12-32/h4-7,15-17,19H,2-3,8-14,18H2,1H3,(H,29,35)(H,30,31)/t19-/m0/s1 |

InChI Key |

MVKGWIMIIHYNGU-IBGZPJMESA-N |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6 |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

The ENL YEATS Domain: A Pivotal Therapeutic Target in Acute Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ENL protein, particularly its YEATS domain, has emerged as a critical dependency for the proliferation and maintenance of specific subtypes of acute leukemia, most notably those with MLL-rearrangements (MLL-r) and NPM1 mutations. The ENL YEATS domain functions as an epigenetic "reader" of histone lysine acetylation, tethering the super elongation complex (SEC) to chromatin and driving the expression of key oncogenes like MYC and HOXA9. Small-molecule inhibitors targeting this domain have demonstrated potent anti-leukemic activity by displacing ENL from chromatin, suppressing oncogenic transcription, and inducing cancer cell differentiation. This guide provides an in-depth overview of the function of ENL YEATS domain inhibitors, quantitative data on their efficacy, detailed experimental protocols for their characterization, and visualizations of the underlying molecular mechanisms.

The Role of ENL in Leukemia Pathogenesis

Eleven-nineteen leukemia (ENL) is a scaffold protein and a core component of the Super Elongation Complex (SEC), which plays a crucial role in regulating the processivity of RNA Polymerase II (Pol II).[1][2][3] The N-terminal YEATS domain of ENL is a specialized reader module that recognizes and binds to acetylated lysine residues on histone tails, particularly H3K9ac and H3K27ac.[4][5] This interaction anchors the SEC to active gene promoters and enhancers.

In acute myeloid leukemia (AML), particularly subtypes driven by MLL-rearrangements, wild-type ENL is co-opted to maintain a pathogenic transcriptional program.[5][6] By recruiting the SEC—which includes the p-TEFb kinase (CDK9/CyclinT1)—to the promoters of critical leukemia driver genes, ENL facilitates Pol II phosphorylation and its release from promoter-proximal pausing, leading to robust transcriptional elongation.[3][7] This results in the overexpression of proto-oncogenes such as MYC, MYB, and HOXA cluster genes, which are essential for leukemic cell survival and proliferation.[7][8][9][10] Genetic studies using CRISPR-Cas9 have confirmed that ENL, and specifically its YEATS domain's reader function, is indispensable for the growth of these leukemia cells.[5][7][8][11]

Mechanism of Action of ENL YEATS Domain Inhibitors

ENL YEATS domain inhibitors are small molecules designed to fit into the acetyl-lysine binding pocket of the YEATS domain. By competitively occupying this pocket, they prevent ENL from recognizing and binding to acetylated histones on chromatin.[12] This direct, chromatin-competitive antagonism leads to the displacement of ENL and the associated SEC from the promoters and enhancers of its target genes.[7][12]

The consequences of this displacement are rapid and significant:

-

Suppression of Transcriptional Elongation: Without the SEC, Pol II is not efficiently released into productive elongation, leading to a sharp decrease in the transcription of ENL target genes.[5][12]

-

Downregulation of Oncogenic Programs: The expression of key leukemia drivers, including MYC, HOXA9, HOXA10, and MYB, is selectively suppressed.[7][8][9]

-

Induction of Differentiation: The blockade of the leukemogenic program allows for the induction of myeloid differentiation, a therapeutic goal in AML.[5]

-

Inhibition of Proliferation and G1 Arrest: The loss of critical survival signals leads to a potent, on-target inhibition of leukemia cell growth, often accompanied by cell cycle arrest at the G1 phase.[7][8]

This mechanism of action has been validated through genetic and pharmacological means, establishing the ENL YEATS domain as a highly promising therapeutic target in oncology.[7][8][12]

Signaling and Mechanistic Pathways

The central function of ENL is to link histone acetylation marks to the transcriptional elongation machinery. Inhibition of the YEATS domain directly disrupts this linkage.

References

- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Super Elongation Complex Family of RNA Polymerase II Elongation Factors: Gene Target Specificity and Transcriptional Output - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELL | Cancer Genetics Web [cancer-genetics.org]

- 5. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ENL-IN-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Eleven-Nineteen-Leukemia (ENL) protein, a member of the YEATS domain family, has emerged as a critical dependency in acute myeloid leukemia (AML), particularly in cases with mixed-lineage leukemia (MLL) rearrangements.[1][2][3] ENL functions as an epigenetic "reader" that recognizes acetylated histone marks, leading to the recruitment of transcriptional machinery and the upregulation of oncogenic gene programs.[4][5][6] This critical role in leukemogenesis has made ENL a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of a potent class of ENL inhibitors, exemplified by the benzimidazole derivative ENL-IN-1 and its analogs.

Quantitative Data Summary

A series of small molecule inhibitors targeting the ENL YEATS domain have been developed and characterized. The following tables summarize the key quantitative data for several prominent inhibitors, including ENL-IN-1 (a general designation for potent benzimidazole derivatives), ENL-IN-2 (compound 23), and ENL-IN-3 (compound 28).

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| ENL-IN-1 (cpd 13) | ENL YEATS Domain | AlphaScreen | 14.5 ± 3.0 | [7] |

| ENL-IN-2 (cpd 23) | ENL YEATS Domain | AlphaScreen | 10.7 ± 5.3 | [7][8] |

| ENL-IN-3 (cpd 28) | ENL YEATS Domain | AlphaScreen | 15.4 ± 2.2 | [7][9] |

| SGC-iMLLT | ENL YEATS Domain | AlphaScreen | ~260 | [10] |

| TDI-11055 | ENL/AF9 YEATS Domain | TR-FRET | ~120 | [10] |

| SR-0813 | ENL/AF9 YEATS Domain | Biochemical Assay | 25 | [11] |

Table 2: Cellular Activity and Pharmacokinetics

| Compound | Cell Line | Assay Type | IC50 (µM) | Bioavailability (Oral) | Reference |

| ENL-IN-1 (cpd 13) | MOLM-13 | Cell Viability | 39.6 | Not Reported | |

| ENL-IN-1 (cpd 13) | MV4-11 | Cell Viability | 45.1 | Not Reported | |

| ENL-IN-3 (cpd 28) | MV4-11 | Cell Viability | 4.8 | Improved over SGC-iMLLT | [7][9] |

| ENL-IN-3 (cpd 28) | MOLM-13 | Cell Viability | 8.3 | Improved over SGC-iMLLT | [7][9] |

| TDI-11055 | OCI-AML3 | Cell Proliferation | Potent | Orally Bioavailable | [3] |

| Inhibitor 13 | MOLM-13 | Cell Growth | ~10 (85% inhibition) | 60.9% (mouse) | [12][13] |

| Inhibitor 13 | MV4-11 | Cell Growth | ~10 (75% inhibition) | 60.9% (mouse) | [12][13] |

Signaling Pathway and Mechanism of Action

ENL acts as a key component in a signaling cascade that drives oncogenic gene expression in AML. The core of this pathway involves the recognition of acetylated histones by the ENL YEATS domain, which then facilitates the recruitment of the Super Elongation Complex (SEC) and RNA Polymerase II to the promoters of target genes. This leads to enhanced transcriptional elongation and the overexpression of critical leukemia-associated genes such as MYC, HOXA9, MEIS1, and MYB.[1][4][6] Inhibition of the ENL YEATS domain disrupts this interaction, leading to the downregulation of these oncogenes and subsequent anti-leukemic effects.

Caption: ENL Signaling Pathway in Acute Myeloid Leukemia.

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of ENL inhibitors are provided below.

Synthesis of ENL-IN-3 (Compound 28)

The synthesis of the potent benzimidazole derivative, ENL-IN-3, is achieved through a multi-step process, starting from commercially available materials. The general scheme involves the construction of the benzimidazole core followed by amide coupling to introduce the phenanthridinone moiety.[7]

Scheme 1: Synthesis of Benzimidazole Intermediate

-

Step 1: Reaction of 4-fluoro-3-nitrobenzoic acid with a protected chiral amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

-

Step 2: Reduction of the nitro group to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

-

Step 3: Cyclization to form the benzimidazole ring by reacting the resulting diamine with an appropriate aldehyde or orthoester under acidic conditions.

Scheme 2: Amide Coupling and Final Product Formation

-

Step 4: The synthesized benzimidazole intermediate is then coupled with a carboxylic acid-functionalized phenanthridinone moiety. This amide bond formation is typically mediated by standard coupling reagents like HATU or EDC/HOBt in an inert solvent.

-

Step 5: Final deprotection of any protecting groups to yield the target inhibitor, ENL-IN-3. Purification is typically performed using column chromatography or preparative HPLC.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a test compound to a target protein.[13][14]

-

Cell Line Preparation: HEK293T cells are transiently transfected with a vector encoding the ENL YEATS domain fused to NanoLuc® luciferase.

-

Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the ENL YEATS domain is added to the cells at a concentration near its EC50 value. Test compounds are then added in a serial dilution.

-

Incubation: The cells are incubated to allow the compounds and tracer to reach binding equilibrium with the target protein.

-

Detection: A substrate for NanoLuc® luciferase is added, and the bioluminescent donor signal (450 nm) and the fluorescent acceptor signal (610 nm) are measured using a plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, and IC50 values can be determined by fitting the data to a dose-response curve.

AlphaScreen™ Assay

The AlphaScreen™ (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to measure the inhibition of protein-protein interactions in vitro.

-

Reagent Preparation: Biotinylated histone H3 peptide (acetylated at K9) is bound to streptavidin-coated donor beads. His-tagged ENL YEATS domain is bound to nickel chelate acceptor beads.

-

Assay Reaction: The donor and acceptor bead complexes are incubated with varying concentrations of the test inhibitor.

-

Signal Generation: Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. This signal is only produced when the donor and acceptor beads are in close proximity (i.e., when ENL is bound to the histone peptide).

-

Data Analysis: A decrease in the AlphaScreen™ signal indicates that the test compound is inhibiting the interaction between the ENL YEATS domain and the acetylated histone peptide. IC50 values are calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.[12][13]

-

Cell Treatment: Leukemia cell lines (e.g., MOLM-13, MV4-11) are treated with the test compound or a vehicle control.

-

Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.

-

Protein Separation: The heated lysates are centrifuged to separate aggregated, denatured proteins from the soluble fraction.

-

Detection: The amount of soluble ENL protein in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A compound that binds to ENL will stabilize the protein, resulting in a higher melting temperature. This is observed as a shift in the melting curve to the right for the compound-treated samples compared to the vehicle control.

Experimental and Logical Workflows

The discovery and validation of ENL inhibitors follow a structured workflow, from initial screening to in vivo validation.

Caption: General Workflow for ENL Inhibitor Discovery and Validation.

References

- 1. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MD Anderson study ties protein ‘reader’ ENL to common leukemia | MD Anderson Cancer Center [mdanderson.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]

- 6. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis of novel benzimidazole derivatives as ENL inhibitors suppressing leukemia cells viability via downregulating the expression of MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

The Role of the ENL Protein in Acute Myeloid Leukemia Pathogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The pathogenesis of AML is complex, involving a multitude of genetic and epigenetic alterations. In recent years, epigenetic dysregulation has emerged as a central mechanism driving leukemogenesis, presenting novel therapeutic opportunities. A key player in this landscape is the Eleven-Nineteen Leukemia (ENL) protein, a chromatin reader essential for the maintenance of the leukemic state in various AML subtypes.[2][3] This technical guide provides an in-depth examination of ENL's structure, its molecular function in AML, the critical signaling pathways it governs, and the promising therapeutic strategies aimed at its inhibition. We synthesize findings from seminal studies, present key quantitative data, detail experimental protocols, and visualize complex interactions to offer a comprehensive resource for the scientific and drug development community.

The ENL Protein: Structure and Function

ENL, encoded by the MLLT1 gene, is a histone acetylation reader and a critical component of the Super Elongation Complex (SEC), which plays a pivotal role in regulating gene expression.[4][5] The defining feature of ENL is its N-terminal YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain.

The YEATS Domain: An Acyl-Lysine Reader

The YEATS domain is a specialized "reader" module that recognizes and binds to acylated lysine residues on histone tails.[6][7] While capable of binding various acyl marks, the ENL YEATS domain shows a preference for acetylated and crotonylated lysines.[4][8] In the context of AML, its ability to bind acetylated histone H3, particularly at lysine 9 (H3K9ac) and lysine 27 (H3K27ac), is crucial for its function.[7][9] These histone marks are signatures of active gene promoters and enhancers. By recognizing these marks, the YEATS domain anchors ENL to specific chromatin locations, initiating a cascade of transcriptional activation.[9][10] The essentiality of this domain is underscored by findings that its mutational disruption abrogates ENL's oncogenic function.[11]

ENL's Pathogenic Role in Acute Myeloid Leukemia

ENL contributes to AML pathogenesis through two primary mechanisms: as a fusion partner with the MLL (KMT2A) protein in a subset of aggressive leukemias, and, more broadly, as an essential co-factor for maintaining oncogenic transcription programs in its wild-type form.[4][9]

MLL-ENL Fusion Protein

The chromosomal translocation t(11;19)(q23;p13.1) fuses the N-terminus of the MLL gene with the C-terminus of the ENL gene, creating the MLL-ENL oncoprotein.[4] This fusion protein is a potent driver of leukemogenesis, constitutively activating target genes critical for hematopoietic self-renewal and blocking differentiation, such as the HOX gene clusters and MEIS1.[4][12]

Wild-Type ENL as a Critical AML Dependency

Seminal studies using CRISPR-Cas9 genome-scale screening have identified wild-type ENL as an unrecognized dependency for the survival and proliferation of AML cells, even in those without MLL rearrangements.[11][13] Unlike its close paralog AF9, depletion of ENL consistently leads to potent anti-leukemic effects, including suppression of leukemia growth, induction of terminal myeloid differentiation, and prolonged survival in preclinical models.[2][9][13] This establishes that ENL itself, not just as a fusion partner, is a critical node in the regulatory network that sustains AML.

Molecular Mechanism and Signaling Pathways

ENL drives leukemogenesis by linking histone acetylation marks to the transcriptional machinery, thereby activating and sustaining oncogenic gene expression programs.[7][9] This function is mediated through its interaction with a network of key regulatory complexes.

ENL uses its YEATS domain to bind to acetylated histones (H3K9ac, H3K27ac) at the promoters of key leukemogenic genes, such as MYC, MYB, and HOXA9.[9][13] This binding serves as a scaffold to recruit the Super Elongation Complex (SEC), which contains the positive transcription elongation factor b (P-TEFb).[11] P-TEFb then phosphorylates RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and stimulating robust transcriptional elongation.[4][10] The loss of ENL or inhibition of its YEATS domain interaction prevents Pol II recruitment and reduces transcriptional output at these critical oncogenes, leading to the collapse of the leukemic state.[7][9]

Furthermore, ENL interacts with DOT1L, a histone H3K79 methyltransferase.[4][14] This interaction is crucial for the transformation activity of MLL-ENL fusion proteins, which aberrantly recruit DOT1L to target genes, leading to their constitutive activation.[12][15]

Caption: ENL's mechanism of action in AML and the point of therapeutic intervention.

Therapeutic Strategies Targeting ENL

The critical dependence of AML cells on ENL, combined with the druggable nature of its YEATS domain, makes it a compelling therapeutic target.[4][5] The primary strategy involves the development of small-molecule inhibitors that occupy the acyl-lysine binding pocket of the YEATS domain, thereby displacing ENL from chromatin.[6]

This approach is analogous to the successful development of BET bromodomain inhibitors.[2] Disrupting the ENL-chromatin interaction has been shown to recapitulate the effects of genetic depletion, leading to the suppression of key oncogenes and induction of AML cell differentiation.[6][8] Notably, disrupting ENL's function can also sensitize leukemia cells to BET inhibitors, suggesting a promising combination therapy approach.[2][9]

Quantitative Data on ENL Inhibitors

Several small-molecule inhibitors targeting the ENL YEATS domain have been developed and characterized. Their potency highlights the feasibility of pharmacologically targeting this interaction.

| Compound | Target | Assay Type | Potency (IC₅₀) | Cell Line | Reference |

| SR-0813 | ENL/AF9 YEATS | Biochemical | 25 nM | - | [10] |

| TDI-11055 | ENL/AF9 YEATS | Cellular (NanoBRET) | < 10 nM | MOLM-13 | [6][8] |

| Inhibitor 13 | ENL YEATS | Cellular (NanoBRET) | ~50 nM | 293T | [16] |

Table 1: Potency of selected small-molecule inhibitors targeting the ENL YEATS domain.

Key Experimental Evidence and Protocols

The identification and validation of ENL as a key AML dependency have been driven by cutting-edge experimental techniques. Below are summaries of the core methodologies.

CRISPR-Cas9 Loss-of-Function Screens

To identify novel dependencies in AML, researchers performed genome-scale CRISPR-Cas9 knockout screens.[11] This unbiased approach revealed that ENL is a top essential gene for the proliferation of AML cells.

-

Experimental Protocol:

-

Library Transduction: A human AML cell line (e.g., MV4;11, which is MLL-rearranged) expressing Cas9 is transduced with a lentiviral genome-scale sgRNA knockout (GeCKO) library.[11]

-

Cell Culture: The transduced cell population is cultured for an extended period (e.g., 15 days) to allow for the depletion of cells carrying sgRNAs targeting essential genes.[11]

-

Sequencing: Genomic DNA is isolated from the cell population at the beginning and end of the culture period. The sgRNA cassettes are amplified via PCR and quantified by massively parallel DNA sequencing.[11]

-

Data Analysis: The change in sgRNA abundance is analyzed using algorithms like RIGER to identify genes whose knockout leads to a significant negative selection pressure (i.e., cell depletion).[11]

-

Caption: Workflow for a CRISPR-Cas9 screen to identify AML dependencies.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq has been instrumental in mapping the genome-wide localization of ENL, confirming its enrichment at the promoters of actively transcribed genes that are essential for leukemia.[9]

-

Experimental Protocol:

-

Cell Line Generation: Stable AML cell lines (e.g., MOLM-13, MV4;11) are generated to ectopically express ENL with an epitope tag (e.g., Flag-tag) at levels comparable to the endogenous protein.[9]

-

Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into small fragments using sonication.

-

Immunoprecipitation: An antibody specific to the epitope tag (or to endogenous ENL) is used to immunoprecipitate the ENL protein along with its bound DNA fragments.

-

Library Preparation and Sequencing: The cross-links are reversed, and the purified DNA is used to prepare a sequencing library. The library is then sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the reference genome to identify regions of significant ENL enrichment (peaks), which are often correlated with other chromatin marks like H3K27ac.[9]

-

Targeted Protein Degradation

To study the acute effects of ENL loss, researchers have employed chemical genetic strategies that induce rapid and specific protein degradation.[11] This approach avoids the confounding effects of long-term adaptation that can occur with genetic knockout.

-

Experimental Protocol:

-

Construct Design: The endogenous ENL gene is tagged with a degradation tag (e.g., FKBP12F36V) using CRISPR-Cas9-mediated genome editing.

-

Degrader Treatment: The engineered cells are treated with a small-molecule degrader (e.g., dTAG-13), which is a heterobifunctional molecule that brings the tagged ENL protein into proximity with an E3 ubiquitin ligase, leading to its rapid proteasomal degradation.[11]

-

Downstream Analysis: Following acute ENL degradation, a range of assays can be performed, such as RNA-sequencing or ChIP-sequencing, to measure the immediate impact on gene expression and chromatin occupancy of other factors (e.g., Pol II).[11]

-

Caption: Logic of targeted ENL protein degradation using the dTAG system.

Conclusion and Future Directions

The ENL protein has been unequivocally established as a critical dependency and a central node in the transcriptional regulation that drives AML. Its function as a histone acetylation reader that promotes the expression of master oncogenes provides a clear mechanism for its role in disease maintenance. The YEATS domain represents a highly attractive and validated therapeutic target, with potent small-molecule inhibitors already in development.

Future research should focus on:

-

Clinical Translation: Advancing ENL YEATS domain inhibitors into clinical trials for AML, particularly for subtypes with MLL-rearrangements or NPM1 mutations where a strong dependency has been shown.[6][8]

-

Combination Therapies: Systematically exploring the efficacy of combining ENL inhibitors with other epigenetic drugs (e.g., BET or DOT1L inhibitors) or standard chemotherapy to achieve synergistic anti-leukemic effects and overcome potential resistance mechanisms.

-

Biomarker Development: Identifying predictive biomarkers to select AML patients who are most likely to respond to ENL-targeted therapies.

-

Understanding Resistance: Investigating the mechanisms by which AML cells might develop resistance to ENL inhibitors to inform the development of next-generation compounds and rational combination strategies.

References

- 1. Study ties protein 'reader' ENL to common leukemia - ecancer [ecancer.org]

- 2. MD Anderson study ties protein ‘reader’ ENL to common leukemia | MD Anderson Cancer Center [mdanderson.org]

- 3. medindia.net [medindia.net]

- 4. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ashpublications.org [ashpublications.org]

- 15. mdpi.com [mdpi.com]

- 16. biorxiv.org [biorxiv.org]

Structure-Activity Relationship of Benzimidazole Derivatives as ENL Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of benzimidazole derivatives as inhibitors of the Eleven-Nineteen Leukemia (ENL) protein. ENL is a critical epigenetic reader protein and a promising therapeutic target, particularly in acute myeloid leukemia (AML). This document details the SAR of the benzimidazole scaffold, presents quantitative inhibitory data, outlines key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to ENL as a Therapeutic Target

The Eleven-Nineteen Leukemia (ENL) protein, encoded by the MLLT1 gene, is a crucial component of the super elongation complex (SEC), a key regulator of transcriptional elongation.[1][2] ENL contains a highly conserved YEATS domain at its N-terminus, which functions as a "reader" of histone acyl modifications, particularly acetylated and crotonylated lysine residues (Kac).[1][3] By recognizing these epigenetic marks on histone tails, ENL recruits the SEC to chromatin, facilitating the release of paused RNA Polymerase II (Pol II) and promoting the transcription of target genes.[1][4]

In certain cancers, such as MLL-rearranged (MLL-r) and NPM1-mutated AML, cancer cells become highly dependent on ENL for the expression of critical oncogenes like MYC and HOX genes.[4][5][6] This dependency makes the ENL YEATS domain a compelling target for therapeutic intervention. Small-molecule inhibitors that block the YEATS domain's ability to bind acetylated histones can displace ENL from chromatin, suppress oncogenic gene expression, and induce anti-leukemic effects.[6][7]

The Benzimidazole Scaffold for ENL Inhibition

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its ability to form various non-covalent interactions with biological targets.[8] For ENL, the benzimidazole-amide scaffold has emerged as a particularly effective chemotype.[3] These compounds act as acetyl-lysine mimetics, where the amide group engages in crucial hydrogen bonding interactions within the Kac binding pocket of the YEATS domain, while the bicyclic benzimidazole core makes favorable π-stacking interactions with an aromatic triad in the pocket.[3]

Structure-Activity Relationship (SAR) of Benzimidazole Derivatives

The development of potent and selective benzimidazole-based ENL inhibitors has been guided by extensive SAR studies. Starting from initial screening hits, medicinal chemistry efforts have systematically explored modifications to different parts of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

A key early benzimidazole-amide probe, SGC-iMLLT , served as a foundational tool for understanding the SAR of this class.[3][5] Subsequent optimization efforts led to the discovery of more potent and in vivo-efficacious compounds like TDI-11055 .[3][6]

The general SAR can be summarized as follows:

-

Benzimidazole Core: Modifications to the benzimidazole core itself can significantly impact potency. For example, the development of C-linked pyrrolidine to the indole/benzimidazole core scaffold resulted in compounds with improved inhibitory activity against the ENL YEATS domain.[3]

-

Amide Linker: The amide group is critical for activity, mimicking the acetyl-lysine interaction. Reversing the amide orientation in SGC-iMLLT led to a ~500-fold decrease in potency, highlighting the importance of the hydrogen bonding interactions between the amide and residues Tyr78 and Ser58 in the ENL binding pocket.[3]

-

Substitutions on the Phenyl Ring: The phenyl ring attached to the amide linker occupies a significant portion of the binding pocket. Modifications here are crucial for potency and selectivity. For instance, replacing the indazole moiety of SGC-iMLLT with a methyl phenanthridinone moiety in compound 28 resulted in a compound with similar in vitro potency but significantly improved cellular activity against AML cell lines (MV4-11 and MOLM-13).[5] This modification also led to much improved pharmacokinetic properties.[5]

-

N-alkylation of Benzimidazole: The nitrogen on the benzimidazole ring is another key point for modification. Different alkyl or aryl groups can be introduced to explore additional binding interactions and modulate physicochemical properties.

The logical relationship of these modifications to inhibitor potency is visualized below.

Quantitative Data of Benzimidazole ENL Inhibitors

The following table summarizes the inhibitory activities of key benzimidazole derivatives and other relevant ENL inhibitors against the ENL YEATS domain.

| Compound Name | Scaffold | Assay Type | Target | IC50 / Kd | Reference |

| SGC-iMLLT | Benzimidazole-amide | AlphaScreen | ENL | 260 nM | [3] |

| Compound 7 | Benzimidazole-amide | Biochemical | ENL | >500-fold weaker than SGC-iMLLT | [3] |

| Compound 13 | Benzimidazole derivative | Biochemical | ENL | 14.5 ± 3.0 nM | [5] |

| Compound 23 | Benzimidazole derivative | Biochemical | ENL | 10.7 ± 5.3 nM | [5] |

| Compound 28 | Benzimidazole derivative | Biochemical | ENL | 15.4 ± 2.2 nM | [5] |

| TDI-11055 | Optimized Benzimidazole | TR-FRET | ENL | 50 nM | [6] |

| TDI-11055 | Optimized Benzimidazole | ITC | ENL | Kd = 119 nM | [6] |

| SR-0813 | Amido-imidazopyridine | HTRF | ENL | 25 nM | [9] |

| SR-0813 | Amido-imidazopyridine | SPR | ENL | Kd = 30 nM | [9][10] |

Note: Assay conditions can vary between studies, affecting absolute IC50 values. This table is for comparative purposes.

The next table presents the cellular activity of selected inhibitors in ENL-dependent AML cell lines.

| Compound Name | Cell Line | Assay Type | IC50 / Effect | Reference |

| SGC-iMLLT | MV4-11 | Proliferation | IC50 ~33.6 µM | [5] |

| SGC-iMLLT | MOLM-13 | Proliferation | IC50 ~74.7 µM | [5] |

| Compound 28 | MV4-11 | Proliferation | IC50 = 4.8 µM | [5] |

| Compound 28 | MOLM-13 | Proliferation | IC50 = 8.3 µM | [5] |

| TDI-11055 | MOLM-13 | Proliferation | Potent Inhibition | [6] |

| TDI-11055 | OCI-AML3 | Proliferation | Potent Inhibition | [6][7] |

Key Experimental Protocols

The discovery and characterization of benzimidazole-based ENL inhibitors rely on a suite of biochemical, biophysical, and cellular assays.

-

Homogeneous Time-Resolved Fluorescence (HTRF):

-

Principle: A proximity-based assay measuring the disruption of the interaction between the ENL YEATS domain and an acetylated histone peptide.

-

Methodology: A biotinylated histone H3 peptide (e.g., H3K9ac) is bound to a streptavidin-acceptor fluorophore conjugate (e.g., SA-XL665). A tagged ENL YEATS protein (e.g., GST-ENL) is bound by a donor fluorophore-conjugated antibody (e.g., anti-GST-Europium cryptate).

-

In the absence of an inhibitor, the binding of ENL to the peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.

-

Test compounds that bind to the ENL YEATS domain compete with the histone peptide, disrupting the complex and causing a decrease in the FRET signal.

-

The signal is measured in a plate reader, and IC50 values are calculated from dose-response curves.[9]

-

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

-

Principle: Similar to HTRF, this is a bead-based proximity assay.

-

Methodology: Streptavidin-coated donor beads are incubated with a biotinylated acetylated histone peptide. Nickel-chelate acceptor beads are incubated with a His-tagged ENL YEATS protein.

-

When ENL binds the peptide, the donor and acceptor beads are brought into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal measured at 520-620 nm.

-

Competitive inhibitors prevent this interaction, leading to a loss of signal. IC50 values are determined from dose-response curves.[11]

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: A biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Methodology: A solution of the inhibitor is titrated into a sample cell containing the purified ENL YEATS domain protein.

-

The heat change upon each injection is measured relative to a reference cell.

-

The resulting data are fit to a binding model to calculate the thermodynamic parameters of the interaction, providing a label-free confirmation of direct binding.[6]

-

-

Cellular Thermal Shift Assay (CETSA):

-

Principle: This assay measures the thermal stabilization of a target protein in cells upon ligand binding.

-

Methodology: Intact cells (e.g., MOLM-13) are treated with the test compound or a vehicle (DMSO).[6][7]

-

The treated cells are then heated to a range of temperatures, causing proteins to denature and aggregate.

-

After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

-

The amount of soluble ENL remaining at each temperature is quantified by Western blot or a luminescence-based method (if using a tagged protein like ENL-HiBiT).[12]

-

A potent inhibitor will bind to and stabilize the ENL protein, resulting in a "melt curve" that is shifted to higher temperatures compared to the vehicle control.[12]

-

-

Cell Proliferation and Viability Assays:

-

Principle: To determine the effect of ENL inhibitors on the growth of cancer cells, particularly ENL-dependent AML cell lines like MV4-11 and MOLM-13.[5][6]

-

Methodology: Cells are seeded in multi-well plates and treated with a serial dilution of the inhibitor for a period of several days (e.g., 3-8 days).

-

Cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels) or by direct cell counting.

-

Dose-response curves are generated to calculate the GI50 or IC50, the concentration of compound required to inhibit cell growth by 50%.

-

-

Gene Expression Analysis (qRT-PCR):

-

Principle: To confirm that the anti-proliferative effects of the inhibitor are due to the intended mechanism of action—suppression of ENL target gene expression.

-

Methodology: ENL-dependent cells are treated with the inhibitor for a defined period (e.g., 24 hours).

-

Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA.

-

Quantitative PCR (qPCR) is then used to measure the expression levels of known ENL target genes, such as MYC, HOXA9, and MEIS1, relative to a housekeeping gene.

-

Effective inhibitors should cause a significant downregulation of these target genes.[5][7]

-

The overall workflow for the discovery and validation of these inhibitors is depicted below.

ENL Signaling and Mechanism of Inhibition

ENL functions within the Super Elongation Complex (SEC), which also includes key proteins like AF9, AFF4, and the P-TEFb kinase complex (CDK9/Cyclin T1). The inhibition of the ENL YEATS domain disrupts a critical early step in this transcriptional activation pathway.

As the diagram illustrates, the benzimidazole inhibitor competitively binds to the ENL YEATS domain, preventing its recognition of acetylated histones. This action prevents the recruitment of the SEC to gene promoters, stalling RNA Pol II and ultimately suppressing the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in dependent cancer cells.[6][7]

Conclusion

The benzimidazole scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of the ENL YEATS domain. Systematic SAR exploration has elucidated the key structural features required for potent inhibition, namely a correctly oriented amide linker and optimized substitutions on the appended phenyl ring and benzimidazole core. These efforts have progressed from early tool compounds like SGC-iMLLT to orally bioavailable and in vivo-efficacious molecules such as TDI-11055, which demonstrate on-target activity in cellular and animal models of AML.[3][6] This body of work validates ENL as a druggable epigenetic target and provides a strong foundation for the clinical development of benzimidazole-based therapies for AML and potentially other ENL-dependent malignancies.

References

- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis of novel benzimidazole derivatives as ENL inhibitors suppressing leukemia cells viability via downregulating the expression of MYC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

Downregulation of MYC expression by ENL inhibitors

An In-depth Technical Guide to the Downregulation of MYC Expression by ENL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC oncogene is a critical driver of tumorigenesis in a wide array of human cancers. Its transcriptional regulation is complex and often hijacked in malignant cells. A key player in this dysregulation is the epigenetic reader protein ENL (Eleven-Nineteen Leukemia), which contains a YEATS domain that recognizes acetylated histone tails. ENL is crucial for the high-level expression of MYC, particularly through its role in regulating super-enhancers. Consequently, inhibiting ENL has emerged as a promising therapeutic strategy to suppress MYC expression and impede cancer progression. This technical guide provides a comprehensive overview of the mechanism of ENL-mediated MYC regulation, the action of ENL inhibitors, and the experimental methodologies used to study these processes.

The Core Mechanism: ENL as a Mediator of MYC Transcription

ENL is a scaffold protein that links histone acetylation to active gene transcription. Its function is primarily mediated by its N-terminal YEATS domain, which specifically binds to acetylated lysine residues on histone H3, particularly H3K9ac and H3K27ac.[1][2][3] These histone marks are characteristic of active promoters and enhancers.

The binding of ENL to acetylated chromatin has several downstream consequences that converge to promote robust transcription of target genes, including MYC:

-

Super-Enhancer Regulation: ENL preferentially occupies super-enhancers, which are large clusters of enhancers that drive high-level expression of key cell identity and oncogenes.[1][4][5] The MYC gene is a well-established super-enhancer-driven oncogene.[1][6][7][8] ENL's presence at these regulatory regions is critical for their function.

-

Recruitment of Transcriptional Machinery: Upon binding to chromatin, ENL recruits essential components of the transcriptional machinery. This includes the Super Elongation Complex (SEC), which contains the positive transcription elongation factor b (P-TEFb).[9][10][11] P-TEFb, in turn, phosphorylates RNA Polymerase II (Pol II), stimulating transcriptional elongation.

-

Interaction with FACT Complex: ENL also interacts with the Facilitates Chromatin Transcription (FACT) complex, a histone chaperone that plays a role in nucleosome reorganization during transcription.[1][4][5]

The dependency of MYC on ENL is particularly pronounced in cancers like acute myeloid leukemia (AML), where ENL is indispensable for the proliferation of leukemia cells.[2][12][13]

Mechanism of Action of ENL Inhibitors

Given the critical role of the ENL YEATS domain in recognizing acetylated histones and driving oncogenic transcription, it has become a prime target for therapeutic intervention. Small-molecule inhibitors have been developed to specifically bind to the acyl-lysine binding pocket of the ENL YEATS domain.[9][14][15][16]

The mechanism of these inhibitors is competitive:

-

Binding to the YEATS Domain: The inhibitor occupies the hydrophobic pocket within the YEATS domain that normally recognizes acetylated lysine.

-

Displacement from Chromatin: This binding event prevents the YEATS domain from engaging with acetylated histones. As a result, ENL is displaced from its target sites on chromatin, including the super-enhancers and promoters of genes like MYC.[9][14][16]

-

Suppression of Transcription: The eviction of ENL from chromatin leads to the dissociation of the transcriptional machinery it recruits, such as the SEC. This results in a marked reduction in Pol II activity and a subsequent decrease in the transcription of ENL target genes.[2][14]

In addition to small-molecule inhibitors, targeted protein degradation strategies, such as proteolysis-targeting chimeras (PROTACs), have been developed to induce the degradation of the ENL protein, leading to a more sustained suppression of its function.[9][17]

Quantitative Data on ENL Inhibitor-Mediated MYC Downregulation

Numerous studies have demonstrated the potent ability of ENL inhibitors to downregulate MYC expression. The following tables summarize key quantitative data from the literature.

| Inhibitor | Cell Line | Concentration | Time Point | MYC mRNA Fold Change (vs. DMSO) | Reference |

| TDI-11055 | MV4;11 | 1 µM | 72 hours | ~0.2 | [18] |

| TDI-11055 | OCI-AML3 | 1 µM | 24 hours | Significantly downregulated | [14] |

| SR-0813 | MV4;11 | 1 µM | 3 hours | ~0.6 | [9] |

| SR-0813 | MV4;11 | 1 µM | 24 hours | ~0.4 | [9] |

| MS41 | MV4;11 | 100 nM | 24 hours | ~0.3 | [17] |

| Compound 24 | Molm-13 | 10 µM | 4 days | ~0.6 | [11] |

| Compound 50 | Molm-13 | 10 µM | 4 days | ~0.5 | [11] |

Table 1: Effect of ENL Inhibitors on MYC mRNA Expression.

| Inhibitor | Cell Line | Concentration | Time Point | Effect on MYC Protein Levels | Reference |

| MS41 | MV4;11 | 100 nM | 24 hours | Substantial reduction | [17] |

| SR-1114 | MV4;11 | 10 µM | 16 hours | Significant downregulation | [9] |

Table 2: Effect of ENL Inhibitors on MYC Protein Expression.

| Inhibitor | Cell Line | IC50 / EC50 (Proliferation) | Reference |

| TDI-11055 | MV4;11 | < 100 nM | [14] |

| TDI-11055 | MOLM-13 | < 100 nM | [14] |

| SR-0813 | MV4;11 | ~200 nM | [9] |

| SR-0813 | MOLM-13 | ~400 nM | [9] |

| MS41 | MV4;11 | DC50 ~1.5 nM (degradation) | [17] |

Table 3: Anti-proliferative Effects of ENL Inhibitors in ENL-dependent Cancer Cell Lines.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the downregulation of MYC by ENL inhibitors. Specific details may need to be optimized for particular cell lines and reagents.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To determine the genome-wide occupancy of ENL and its displacement from specific loci (e.g., MYC super-enhancer) following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MV4;11) to the desired density and treat with the ENL inhibitor or DMSO (vehicle control) for the specified time (e.g., 4-24 hours).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to ENL. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between inhibitor-treated and control samples to identify regions with reduced ENL occupancy.

Reverse Transcription-Quantitative PCR (RT-qPCR)

Objective: To quantify the change in MYC mRNA expression levels after treatment with an ENL inhibitor.

Methodology:

-

Cell Culture and Treatment: Treat cells with a dose-range of the ENL inhibitor or DMSO for the desired time.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH, B2M) for normalization. Use a SYBR Green or TaqMan-based detection method.

-

Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle control.

Western Blotting

Objective: To measure the levels of MYC protein following treatment with an ENL inhibitor.

Methodology:

-

Cell Culture and Treatment: Treat cells with the ENL inhibitor or DMSO.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MYC. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the MYC protein levels to the loading control.

Visualizations: Pathways and Workflows

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Epigenetic Reader ENL Inhibits Super-Enhancer-Driven Oncogenic Transcription and Synergizes with BET Inhibition to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. MYC overexpression leads to increased chromatin interactions at super-enhancers and MYC binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The MYC enhancer-ome: Long-range transcriptional regulation of MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. Transcription control by the ENL YEATS domain in acute leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of Eleven-Nineteen-Leukemia (ENL) Protein Inhibition on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Eleven-Nineteen-Leukemia (ENL) protein, encoded by the MLLT1 gene, has emerged as a critical dependency in acute myeloid leukemia (AML), particularly in cases involving Mixed-Lineage Leukemia (MLL) rearrangements. ENL functions as an epigenetic "reader," specifically recognizing and binding to acetylated histone tails through its YEATS domain. This interaction is pivotal for the recruitment of transcriptional machinery to oncogenic gene promoters, thereby driving leukemogenesis. Small molecule inhibitors, such as Eleven-Nineteen-Leukemia Protein IN-1, have been developed to target this interaction. This technical guide provides an in-depth analysis of ENL, its inhibitor IN-1, and the subsequent effects on histone acetylation and gene expression. We will detail the mechanism of action, present key quantitative data, outline experimental protocols, and visualize the underlying molecular pathways.

Introduction to ENL and MLL1 in Leukemia

To understand the role of ENL and its inhibitors, it is crucial to distinguish it from the Mixed-Lineage Leukemia 1 (MLL1 or KMT2A) protein, with which it is often associated.

-

Mixed-Lineage Leukemia 1 (MLL1/KMT2A): MLL1 is a histone "writer," specifically a histone methyltransferase. Its primary function is to catalyze the methylation of histone H3 at lysine 4 (H3K4), a mark associated with transcriptionally active chromatin.[1][2][3] In certain aggressive leukemias, the KMT2A gene undergoes chromosomal translocation, fusing the N-terminal portion of MLL1 with a partner protein, frequently ENL, to form a potent MLL-ENL oncoprotein.[4][5][6]

-

Eleven-Nineteen-Leukemia (ENL/MLLT1): ENL is a histone "reader." It contains a highly conserved YEATS domain that recognizes and binds to acetylated lysine residues on histone H3, particularly H3K9ac and H3K27ac.[7][8][9] This binding anchors transcriptional co-activators, such as the Super Elongation Complex (SEC), to chromatin, facilitating the expression of key leukemogenic genes like HOXA9, MYC, and MEIS1.[10][11]

This compound: A YEATS Domain Inhibitor

This compound is a small molecule designed to inhibit the function of the ENL protein. It belongs to a class of drugs that target the acetyl-lysine binding pocket of the ENL YEATS domain.

Mechanism of Action

The primary mechanism of action for IN-1 and similar ENL inhibitors (e.g., SGC-iMLLT, SR-0813, TDI-11055) is competitive inhibition. The inhibitor occupies the YEATS domain's binding pocket, thereby preventing ENL from recognizing and binding to acetylated histones on chromatin.[12] This displacement of ENL from the promoters and enhancers of its target genes prevents the recruitment of RNA Polymerase II and other essential components of the transcriptional machinery.[7][9] The ultimate consequence is the suppression of the oncogenic gene expression program that sustains the leukemic state.[6]

Effect on Histone Acetylation

The primary effect of ENL inhibition is not a direct alteration of histone acetylation levels, as ENL is a "reader" and not a "writer" or "eraser" of these marks. The inhibitor displaces ENL from already acetylated chromatin.

However, emerging evidence suggests a potential secondary effect on the histone acetylation landscape. Studies involving mutant forms of ENL that drive tumorigenesis show that these mutants increase the chromatin occupancy of the histone acetyltransferase p300, leading to elevated H3K27ac levels at target genes. Treatment with an ENL inhibitor displaces the mutant ENL and subsequently reduces both p300 and H3K27ac occupancy. This indicates that by disrupting the scaffolding function of ENL, its inhibitors can indirectly lead to a localized decrease in histone acetylation at specific oncogenic loci.

Quantitative Data

The following tables summarize key quantitative data for ENL inhibitors.

Table 1: Biochemical and Cellular Potency of ENL YEATS Domain Inhibitors

| Compound | Target | Assay Type | IC50 / EC50 | Cell Line(s) | Reference(s) |

|---|---|---|---|---|---|

| IN-1 (cpd 13) | ENL YEATS Domain | Biochemical | 14.5 nM | - | [13] |

| MOLM-13 Proliferation | Cell-based | 39.6 µM | MOLM-13 | [13] | |

| MV4-11 Proliferation | Cell-based | 45.1 µM | MV4-11 | [13] | |

| SR-C-107 (R) | MOLM-13 Proliferation | Cell-based | 1.25 ± 0.18 µM | MOLM-13 | |

| MV4-11 Proliferation | Cell-based | 0.81 ± 0.15 µM | MV4-11 | ||

| SGC-iMLLT | ENL YEATS Domain | TR-FRET | 92 nM | - | |

| TDI-11055 | ENL YEATS Domain | TR-FRET | IC50 ~2.5 nM | - | [10] |

| MV4;11 Proliferation | Cell-based | GI50 ~50 nM | MV4;11 | [12] | |

| MOLM-13 Proliferation | Cell-based | GI50 ~100 nM | MOLM-13 | [12] | |

| SR-0813 | ENL YEATS Domain | HTRF | 25 nM | - | [8] |

| | ENL Cellular Engagement | CETSA | 205 nM | - |[8] |

Table 2: Effect of ENL Inhibition on Target Gene Expression

| Compound | Cell Line | Target Gene | Effect | Assay | Reference(s) |

|---|---|---|---|---|---|

| SR-0813 | MV4;11 | HOXA9, MEIS1, MYC | Significant downregulation | qRT-PCR | [6] |

| IN-1 (cpd 13) | MOLM-13, MV4-11 | HOXA9, HOXA10, MEIS1, MYB, MYC | Effective suppression at 1.0 µM | qRT-PCR | |

| TDI-11055 | MOLM-13 | MYC, HOXA9 | Suppression | Gene Expression Profiling | [12] |

| Compound 7 | MOLM-13 | HOXA9, MYC | ~80% suppression at 10 µM | qRT-PCR | |

Signaling and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

References

- 1. ENL links histone acetylation to oncogenic gene expression in AML [dash.harvard.edu]

- 2. Targeting histone methylation to reprogram the transcriptional state that drives survival of drug-tolerant myeloid leukemia persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYST2 acetyltransferase expression and Histone H4 Lysine acetylation are suppressed in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Acetylation Landscape of the H4 Histone Tail: Disentangling the Interplay between the Specific and Cumulative Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epigenetic therapies in acute myeloid leukemia: the role of hypomethylating agents, histone deacetylase inhibitors and the combination of hypomethylating agents with histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.cat [2024.sci-hub.cat]

Technical Guide: Identifying Novel Binding Partners of the ENL Protein

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader, recognizing acetylated histones and playing a pivotal role in transcriptional elongation.[1] Its dysfunction is strongly implicated in aggressive forms of acute myeloid leukemia (AML) and other cancers, making it a significant target for therapeutic development.[2][3][4] Identifying the full spectrum of ENL's interacting partners is essential for elucidating its biological functions and discovering new avenues for therapeutic intervention. This guide provides an in-depth overview of established ENL binding partners, detailed experimental protocols for identifying novel interactors, and a framework for data interpretation, supported by quantitative data summaries and pathway visualizations.

Established ENL Interacting Proteins and Complexes

ENL functions as a scaffold protein, integrating into several multi-protein complexes to regulate gene expression. Its C-terminal ANC1 Homology Domain (AHD) is a key site for protein-protein interactions, while the N-terminal YEATS domain recognizes acetylated histones.[1] The major known binding partners and complexes are crucial for its role in transcriptional control.[5][6]

Table 1: Summary of Key ENL Binding Partners and Complexes

| Partner Protein / Complex | Function / Role | Interacting Domain on ENL | Key References |

|---|---|---|---|

| Super Elongation Complex (SEC) | A complex that promotes transcriptional elongation by releasing paused RNA Polymerase II. ENL is a core component. | AHD | [1][5][7] |

| p-TEFb (CDK9/Cyclin T1) | Kinase component of SEC that phosphorylates RNA Pol II. | AHD (via complex) | [1][7][8] |

| AF4 (AFF1) | Scaffold protein within SEC, frequently fused to MLL in leukemia. | AHD | [9][10] |

| DOT1L | Histone H3 Lysine 79 (H3K79) methyltransferase. This interaction links ENL to chromatin modification. | AHD | [1][10][11] |

| Histones (H3, H1) | Structural proteins of chromatin. ENL specifically recognizes acetylated lysine on Histone H3. | YEATS | [1][9][12] |

| AF9 (MLLT3) | A close paralog of ENL, also an MLL fusion partner. | AHD | [6] |

| AF10, AF5q31 | Other MLL fusion partners that interact with ENL. | AHD | [9][10] |

| Polycomb Group (PcG) Proteins | Proteins involved in gene repression and chromatin remodeling. | AHD | [1][10] |

| CBX8, BCoR | Components of Polycomb Repressive Complex 1 (PRC1). | AHD |[1][10][13] |

Experimental Protocols for Identifying Novel Binding Partners

The gold-standard method for identifying endogenous protein-protein interactions is co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS). This approach allows for the purification of a target protein (the "bait," in this case, ENL) from a cell lysate, along with its direct and indirect binding partners (the "prey").

Workflow for Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

Caption: Experimental workflow for identifying ENL binding partners using Co-IP-MS.

Detailed Protocol: Co-IP for Mass Spectrometry

This protocol is optimized for the analysis of endogenous protein interactions.[14]

A. Materials and Reagents:

-

Cell Line: Human AML cell line (e.g., MV4;11, MOLM-13) expressing endogenous ENL.

-

Antibodies:

-

IP-grade anti-ENL antibody.

-

Isotype-matched control IgG (e.g., Rabbit IgG).

-

-

Beads: Protein A/G magnetic beads.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use. Keep on ice.

-

Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40) or TBS/PBS with 0.05% Tween-20.

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 2% SDS.

-

MS-grade reagents: Trypsin, DTT, iodoacetamide, formic acid, acetonitrile.

B. Procedure:

-

Cell Lysis:

-

Harvest ~5x10^7 cells per IP condition (e.g., anti-ENL and control IgG).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 1 mL of ice-cold Lysis Buffer.

-

Incubate on a rotator for 30 minutes at 4°C.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration (e.g., using a BCA assay).

-

-

Lysate Pre-clearing:

-

To reduce non-specific binding, add 20 µL of Protein A/G beads to 1-2 mg of total protein lysate.

-

Incubate on a rotator for 1 hour at 4°C.[15]

-

Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-ENL antibody or control IgG to the pre-cleared lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

-

Add 30 µL of equilibrated Protein A/G beads to each sample.

-

Incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet. This step is critical to remove non-specific interactors.

-

-

Elution and Sample Preparation for MS:

-

After the final wash, remove all residual buffer.

-

Elute the protein complexes by adding 50 µL of Elution Buffer and heating at 95°C for 5-10 minutes.

-

Alternatively, for cleaner results, perform an on-bead trypsin digestion. This avoids co-elution of the antibody heavy and light chains.[14]

-

Resuspend washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce proteins with DTT, alkylate with iodoacetamide, and digest with MS-grade trypsin overnight at 37°C.

-

-

Collect the peptide-containing supernatant for LC-MS/MS analysis.

-

Data Presentation and Analysis

Following mass spectrometry, raw data is processed using software like MaxQuant to identify and quantify proteins.[5] The key is to identify proteins that are significantly enriched in the ENL immunoprecipitation compared to the negative control (IgG).

Table 2: Example Quantitative Data from a Hypothetical ENL Co-IP-MS Experiment

| Identified Protein | Gene Name | Unique Peptides (ENL-IP) | Spectral Counts (ENL-IP) | Spectral Counts (IgG-IP) | Fold Change (ENL/IgG) |

|---|---|---|---|---|---|

| Eleven-nineteen leukemia protein | MLLT1 (ENL) | 35 | 248 | 1 | >200 |

| Cyclin-dependent kinase 9 | CDK9 | 18 | 95 | 2 | 47.5 |

| Cyclin-T1 | CCNT1 | 15 | 78 | 0 | Inf |

| Histone-lysine N-methyltransferase | DOT1L | 22 | 112 | 3 | 37.3 |

| ALL1-fused gene from chromosome 4 | AFF1 | 12 | 61 | 1 | 61.0 |

| Histone H3.1 | HIST1H3A | 8 | 45 | 5 | 9.0 |

| Uncharacterized protein C1orf55 | C1orf55 | 7 | 33 | 1 | 33.0 |

| Actin, cytoplasmic 1 | ACTB | 25 | 310 | 295 | 1.05 |

This table presents illustrative data. Proteins with high fold-change and low counts in the IgG control (e.g., C1orf55) are potential novel binding partners.

Signaling Pathways and Functional Relationships

Visualizing the interactions of ENL is key to understanding its function. Diagrams can illustrate protein domain architecture and ENL's role in transcriptional regulation.

ENL Protein Domain Interactions

Caption: Domain architecture of ENL and its primary classes of binding partners.

ENL's Role in Transcriptional Elongation

Caption: ENL recognizes acetylated histones and recruits effector complexes to drive transcription.

Conclusion and Future Directions

The identification of ENL's interactome is a critical step toward understanding the mechanisms that drive ENL-dependent cancers. The Co-IP-MS workflow described here is a powerful and unbiased method for discovering novel binding partners, which may reveal new cellular functions and signaling pathways regulated by ENL. Each novel partner represents a potential point of therapeutic intervention. The development of small-molecule inhibitors and degraders targeting the ENL YEATS domain or the protein-protein interactions at the AHD domain is an active area of research.[5][16][17] A comprehensive map of the ENL interactome will be invaluable in designing next-generation therapies that can disrupt these oncogenic networks with high specificity and efficacy.

References

- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. MD Anderson study ties protein ‘reader’ ENL to common leukemia | MD Anderson Cancer Center [mdanderson.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidomimetics for Targeting Protein–Protein Interactions between DOT1L and MLL Oncofusion Proteins AF9 and ENL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The eleven-nineteen-leukemia protein ENL connects nuclear MLL fusion partners with chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]

- 13. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

The impact of MLL-ENL fusion protein on gene expression

An In-depth Guide to the Impact of MLL-ENL Fusion Protein on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene on chromosome 11q23 are hallmarks of aggressive acute leukemias in both infants and adults. These rearrangements generate oncogenic MLL fusion proteins, where the N-terminus of MLL is fused to one of over 60 different partner proteins. The fusion of MLL with the Eleven-Nineteen Leukemia (ENL) protein, resulting from the t(11;19) translocation, creates a potent aberrant transcription factor, MLL-ENL, that drives leukemogenesis by profoundly altering the cellular gene expression landscape.[1][2] This guide provides a detailed overview of the molecular mechanisms by which MLL-ENL dysregulates gene expression, the key cellular pathways affected, and the experimental protocols used to investigate these processes.

Core Mechanism: Hijacking the Transcriptional Machinery

The MLL-ENL fusion protein acts as a molecular scaffold, aberrantly recruiting critical regulatory complexes to target gene loci. The N-terminal portion of MLL retains its ability to bind DNA, targeting the fusion protein to specific genomic regions, particularly the promoters of developmental genes like the HOX gene clusters.[3][4] The ENL portion, however, hijacks powerful transcriptional elongation machinery.

ENL is a component of a multi-protein assembly known as the Super Elongation Complex (SEC), which includes the positive transcription elongation factor b (p-TEFb).[1][5] Furthermore, ENL and its homolog AF9 directly interact with the histone methyltransferase DOT1L.[6][7][8][9] Consequently, MLL-ENL constitutively tethers these complexes to target genes. This leads to two critical chromatin modifications:

-

H3K79 Hypermethylation: The recruited DOT1L enzyme catalyzes the methylation of histone H3 at lysine 79 (H3K79me2/me3), an epigenetic mark strongly associated with active transcription.[7][10][11]

-

RNA Polymerase II Phosphorylation: The p-TEFb complex (containing CDK9) phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and stimulating robust transcriptional elongation.[1][5]

This coordinated recruitment results in the sustained, high-level expression of a specific set of proto-oncogenes, driving the leukemic state.

Impact on Gene Expression: A Hierarchical Deregulation

MLL-ENL does not indiscriminately activate genes across the genome. Instead, it targets a specific and relatively small cohort of genes, which includes powerful master regulators of hematopoietic development.[12] The persistent high-level expression of these primary targets establishes an aberrant "Hox code" that blocks normal cell differentiation and promotes uncontrolled proliferation.[13]

Key direct targets include:

-

HOXA Cluster Genes: HOXA9 and HOXA10 are consistently and highly upregulated and are critical for MLL-ENL-mediated transformation.[3][12][14]

-

MEIS1: A crucial cofactor for HOX proteins, MEIS1 expression is also directly driven by MLL-ENL. The co-expression of HOXA9 and MEIS1 is a potent driver of leukemia.[1][3][12]

-

Other Developmental Regulators: Studies have identified additional direct targets such as EYA1 and SIX1, which form a heterodimeric transcription factor complex.[12]

These direct targets, in turn, orchestrate a secondary wave of widespread gene expression changes, ultimately defining the leukemic phenotype.

Quantitative Data on MLL-ENL Target Gene Expression

The following table summarizes quantitative findings on gene expression changes directly influenced by the MLL-ENL fusion protein.

| Target Gene | Organism/System | MLL-ENL Effect | Quantitative Change/Observation | Reference(s) |

| HOXA9 | Murine/Human | Upregulation | Consistently high expression in MLL-ENL transformed cells.[3][12][13][14] | [3][12][13][14] |

| HOXA10 | Murine | Upregulation / Downregulation (in ΔYEATS) | Upregulated by MLL-ENL; downregulated upon deletion of the ENL YEATS domain.[5][14] | [5][14] |

| MEIS1 | Murine/Human | Upregulation | Essential target, highly expressed in MLL-rearranged leukemia.[1][3][12] | [1][3][12] |

| EYA1 | Murine | Upregulation / Downregulation (in ΔYEATS) | Identified as a novel direct target; downregulated upon deletion of the ENL YEATS domain.[5][12] | [5][12] |

| SIX1 | Murine | Upregulation | Identified as a novel direct target.[12] | [12] |

| PIM1 | Murine | Upregulation / Downregulation (in ΔYEATS) | Downregulated upon deletion of the ENL YEATS domain.[5] | [5] |

| SOX4 | Murine | Upregulation / Downregulation (in ΔYEATS) | Downregulated upon deletion of the ENL YEATS domain.[5] | [5] |

| IGF1 | Murine | Upregulation | Identified as a downstream target of the MLL-ENL/HOXA9 axis.[14][15] | [14][15] |

| PTBP1 | Human | Upregulation | Identified as a direct MLL-ENL target gene.[16] | [16] |

Key Experimental Methodologies

Investigating the genomic impact of MLL-ENL relies on sophisticated molecular biology techniques. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is paramount for identifying the specific DNA loci bound by the fusion protein, while RNA-Sequencing (RNA-seq) is used to quantify the resulting changes in gene expression.

Protocol 1: Chromatin Immunoprecipitation (ChIP-seq)

This protocol is a synthesized representation for identifying MLL-ENL binding sites in leukemic cell lines.[17][18]

1. Cell Cross-linking and Harvesting:

-

Culture MLL-ENL expressing cells (e.g., MV4;11, MOLM-13, or primary cells) to a density of ~1x10⁶ cells/mL.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate for 10 minutes at room temperature with gentle agitation.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Harvest cells by centrifugation at 4°C. Wash the cell pellet twice with ice-cold PBS.

2. Chromatin Preparation:

-

Lyse the cells using a series of lysis buffers (e.g., Buffer 1: PIPES, IGEPAL; Buffer 2: SDS, EDTA, Tris) to isolate nuclei.

-

Resuspend the nuclear pellet in a shearing buffer (e.g., SDS, EDTA, Tris-HCl, with protease inhibitors).

-